molecular formula C8H13NO B2605701 (3aS,7aS)-Octahydro-2H-indol-2-one CAS No. 1195-13-7

(3aS,7aS)-Octahydro-2H-indol-2-one

Cat. No. B2605701
CAS RN: 1195-13-7
M. Wt: 139.198
InChI Key: GFOOVKOSROWXAZ-BQBZGAKWSA-N
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Description

“(3aS,7aS)-Octahydro-2H-indol-2-one” is a chemical compound with the molecular formula C8H13NO. It is a complex structure that contains a total of 24 bonds, including 11 non-H bonds, 1 multiple bond, 1 double bond, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 secondary amide .


Molecular Structure Analysis

The molecular structure of “this compound” is quite complex. It contains a total of 24 bonds, including 11 non-H bonds, 1 multiple bond, 1 double bond, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 secondary amide .

Scientific Research Applications

Synthesis and Application in Organic Chemistry

(3aS,7aS)-Octahydro-2H-indol-2-one derivatives have been synthesized through various methods, indicating their significance in organic synthesis. For instance, they have been obtained from 2-aminophenethyl alcohols using ruthenium-catalyzed dehydrogenative N-heterocyclization. The synthesized indole derivatives are seen as promising due to their potential applications in different chemical domains (Tsuji, Kotachi, Huh & Watanabe, 1990). Another study focused on synthesizing and analyzing novel indole derivatives, emphasizing their varied applications across different fields. The research combined experimental and computational insights to explore the molecules' potential, particularly in nonlinear optical (NLO) related high-tech applications (Tariq et al., 2020).

Pharmaceutical and Biological Applications

Several studies have highlighted the potential of this compound derivatives in pharmacological applications. For instance, a series of (R)-3-amino-1-((3aS,7aS)-octahydro-1H-indol-1-yl)-4-(2,4,5-trifluorophenyl)butan-1-one derivatives was synthesized and evaluated as novel inhibitors of dipeptidyl peptidase-4 (DPP-4), showing promise for the treatment of type 2 diabetes (Wang et al., 2014). Furthermore, novel ecofriendly fungicides and bactericides of indole-2,3-dione derivatives were synthesized, demonstrating significant pharmacodynamic significance with potential growth inhibiting capabilities against various fungal and bacterial strains (Singh & Nagpal, 2005).

Chemical Analysis and Separation Techniques

In the field of chemical analysis and separation, this compound derivatives play a pivotal role. A study developed a rapid, economical, and reliable stability-indicating reverse phase HPLC method for quantitative determination of all isomers related to Octahydro-1H-indole-2-carboxylic acid and its related substances, showcasing the compound's importance in quality control and analytical chemistry (Vali, Kumar, Sait & Garg, 2012).

properties

IUPAC Name

(3aS,7aS)-1,3,3a,4,5,6,7,7a-octahydroindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c10-8-5-6-3-1-2-4-7(6)9-8/h6-7H,1-5H2,(H,9,10)/t6-,7-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFOOVKOSROWXAZ-BQBZGAKWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]2[C@@H](C1)CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1195-13-7
Record name rac-(3aR,7aR)-octahydro-1H-indol-2-one
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